molecular formula C10H6BrClN4 B1400608 5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-42-8

5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1400608
CAS No.: 1159678-42-8
M. Wt: 297.54 g/mol
InChI Key: VAOHLBFMECTWDV-UHFFFAOYSA-N
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Description

“5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a chlorine atom, an amino group (-NH2), and a carbonitrile group (-C≡N).

Scientific Research Applications

Electronic and Spectral Properties

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, a compound similar to 5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile. It explored how the compound interacts with fullerene molecules, revealing significant insights into its physical and chemical properties, such as active sites, biological activities, and stabilities. The research indicated potential antiarthritic properties and highlighted an enhancement of Raman activity when the compound is adsorbed with fullerene, demonstrating its application in material science and pharmaceuticals (Biointerface Research in Applied Chemistry, 2022).

Crystal Structure Analysis

Another study detailed the crystal structure of a closely related compound, "5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile." This research provided insights into the molecular arrangement and intermolecular interactions, crucial for understanding the compound's chemical behavior and potential applications in designing materials with specific properties (Analytical Sciences: X-ray Structure Analysis Online, 2008).

Corrosion Inhibition

Research into pyranopyrazole derivatives, compounds structurally related to this compound, has shown their efficacy as corrosion inhibitors for mild steel in acidic solutions. This application is particularly valuable in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal components (Journal of Molecular Liquids, 2016).

Antifungal Activity

The synthesis and biological evaluation of novel polyheterocyclic compounds, including pyrazole derivatives, have demonstrated significant antifungal activity. Such studies are foundational for the development of new antifungal agents, addressing the growing need for effective treatments against fungal infections (Arkivoc, 2008).

Properties

IUPAC Name

5-amino-1-(5-bromo-2-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOHLBFMECTWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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